5-[2-(2-Methylphenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-phenyl- is a heterocyclic compound that features a thiazole ring substituted with phenyl and diazenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-phenyl- typically involves the reaction of 2-aminothiazole with diazonium salts derived from 2-methylphenylamine and phenylamine. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
Scientific Research Applications
2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The diazenyl and phenyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Thiazolamine, 5-[2-(2-chloro-6-methylphenyl)diazenyl]-4-phenyl-
- 2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-methyl-
- 2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-chlorophenyl-
Uniqueness
2-Thiazolamine, 5-[2-(2-methylphenyl)diazenyl]-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
26179-11-3 |
---|---|
Molecular Formula |
C16H14N4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-[(2-methylphenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N4S/c1-11-7-5-6-10-13(11)19-20-15-14(18-16(17)21-15)12-8-3-2-4-9-12/h2-10H,1H3,(H2,17,18) |
InChI Key |
WCNCGGNCFOSVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(N=C(S2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.